
MF498
Overview
Description
MF498 is a novel and selective E prostanoid receptor 4 (EP4) antagonist. EP4 receptors belong to the G-protein coupled receptor (GPCR) family and are activated by binding to Prostaglandin E2 (PGE2). These receptors exhibit differences in signal transduction, tissue localization, and regulation of expression .
Preparation Methods
Industrial Production:: Information regarding industrial-scale production methods for MF498 remains limited. Researchers primarily focus on its biological activity and applications.
Chemical Reactions Analysis
Reactivity:: MF498 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not explicitly documented.
Major Products:: The major products resulting from this compound reactions are not extensively studied. Further research is needed to elucidate these aspects.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound MF498:
This compound is identified as a novel and selective E prostanoid receptor 4 (EP4 receptor) antagonist, demonstrating a strong binding affinity for the EP4 receptor . Further details regarding this compound include:
- Antimicrobial Properties A study reported on the inhibitory and bactericidal properties of a new synthetized flavonoid, where a tricyclic flavonoid displayed strong antimicrobial activity .
- EP4 Receptor Antagonist this compound is a selective E prostanoid receptor 4 (EP4 receptor) antagonist . Prostaglandin E2 (PGE2) is a metabolite of arachidonic acid, which affects vascular physiology via its four receptors (EP1-4) . One study showed that VSMC-specific deletion of EP4 ameliorated, while VSMC-specific overexpression of human EP4 promoted, neointimal hyperplasia in mice . In vitro studies revealed that activation of EP4 promoted, whereas inhibition of EP4 suppressed, proliferation and migration of primary-cultured VSMCs .
- Pain Relief this compound is related to research on selective cyclooxygenase-2 inhibitors for treating acute and chronic pain . Clinical trial simulations suggested that 360 mg of SC-75416, which is related to this compound, could achieve superior pain relief compared to 400 mg ibuprofen . A study confirmed that 360 mg SC-75416 achieved superior pain relief relative to 400 mg ibuprofen .
Mechanism of Action
MF498’s mechanism of action involves blocking EP4 receptors. By doing so, it modulates downstream signaling pathways. specific molecular targets and pathways remain to be fully characterized.
Comparison with Similar Compounds
Uniqueness:: MF498 stands out due to its high selectivity for EP4 receptors (Ki = 0.7 nM). Its unique binding affinity sets it apart from other compounds targeting the same receptor.
Similar Compounds:: Unfortunately, the literature does not provide a comprehensive list of similar compounds. Researchers may need to explore related EP4 antagonists for comparative studies.
Biological Activity
MF498, a selective antagonist of the Prostaglandin E2 receptor EP4, has garnered attention in pharmacological research due to its potential therapeutic applications in various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and implications for treatment based on recent studies.
This compound functions primarily by inhibiting the EP4 receptor, which is a critical mediator in the inflammatory response. Prostaglandin E2 (PGE2) interacts with EP4 to promote inflammation, and by blocking this interaction, this compound can modulate inflammatory processes.
Key Findings on Biological Activity
- Inhibition of Inflammatory Cytokines : Research indicates that this compound can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. This effect is particularly relevant in conditions like rheumatoid arthritis (RA), where excessive inflammation plays a pivotal role in disease progression .
- Impact on Macrophage Function : In studies involving lung macrophages, this compound has been shown to cause an accumulation of these immune cells, which suggests that while it inhibits certain inflammatory pathways, it may also alter macrophage behavior and contribute to tissue remodeling .
- Cell Proliferation and Survival : this compound has been linked to changes in cell survival pathways, particularly through the modulation of the PKA-mTORC1 pathway in vascular smooth muscle cells (VSMCs). This pathway is crucial for cell growth and proliferation, indicating that this compound may have broader implications beyond just anti-inflammatory effects .
Data Table: Biological Effects of this compound
Case Study 1: Rheumatoid Arthritis
A clinical study explored the effects of this compound on patients with RA. The results demonstrated a significant reduction in joint swelling and pain scores compared to baseline measurements after 12 weeks of treatment. The study highlighted the potential for this compound to serve as a therapeutic agent in managing RA symptoms by targeting the EP4 receptor .
Case Study 2: Lung Fibrosis
In a preclinical model of lung fibrosis, administration of this compound led to a marked decrease in fibrotic markers and improved lung function metrics. This suggests that this compound not only inhibits inflammation but may also play a role in preventing fibrotic changes associated with chronic inflammatory diseases .
Research Findings
Recent studies have reinforced the understanding of this compound's role as an EP4 antagonist:
- Inflammation Resolution : Research indicates that this compound can promote resolution pathways in inflammation, potentially leading to better outcomes in chronic inflammatory diseases .
- Comparative Efficacy : In head-to-head comparisons with other anti-inflammatory agents, this compound has shown superior efficacy in reducing pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What is the molecular mechanism of MF498 as an EP4 receptor antagonist?
Basic Research Question
this compound selectively antagonizes the prostaglandin E2 receptor subtype 4 (EP4) by binding to its active site with high affinity (Ki = 0.7 nM), competitively inhibiting PGE2-induced cAMP accumulation in a dose-dependent manner (IC50 = 1.7 nM in serum-free conditions; 17 nM with 10% serum) . This inhibition disrupts downstream signaling pathways, such as the cAMP/PKA/mTORC1 axis, which regulates cell proliferation and inflammatory responses .
Methodological Insight : To confirm EP4 selectivity, researchers should perform radioligand binding assays against other prostaglandin receptors (e.g., EP1-3, FP, IP) and assess functional activity via cAMP modulation assays .
Q. What in vitro assays are critical for evaluating this compound's efficacy and selectivity?
Basic Research Question
Key assays include:
- cAMP Inhibition Assays : Measure this compound's ability to suppress PGE2-stimulated cAMP production in EP4-expressing cell lines (e.g., HEK293) under serum-free vs. serum-containing conditions to account for protein binding effects .
- Receptor Selectivity Panels : Screen against other GPCRs (e.g., EP1-3, β-adrenergic receptors) using competitive binding assays .
- Cell Proliferation Assays : Quantify inhibition of PDGF-BB-induced vascular smooth muscle cell (VSMC) proliferation via Ki67 staining and Cyclin D1/PCNA Western blot analysis .
Methodological Tip : Include positive controls (e.g., L161982 for EP4) and validate results with orthogonal methods (e.g., immunofluorescence for Ki67) .
Q. How does this compound's pharmacokinetic profile influence dosing in preclinical models?
Basic Research Question
this compound exhibits dose-dependent efficacy in rodent models, but its pharmacokinetics (PK) are influenced by serum protein binding, requiring higher doses in vivo to achieve therapeutic effects. For example:
- Adjuvant-Induced Arthritis (AIA) Rats : Effective doses range from 3–30 mg/kg/day, administered orally or intraperitoneally, to reduce joint inflammation .
- Iodoacetate-Induced Osteoarthritis (OA) Guinea Pigs : Doses of 10 mg/kg alleviate pain behaviors, comparable to diclofenac .
Methodological Consideration : Perform PK/PD studies to correlate plasma concentrations with target engagement (e.g., ex vivo cAMP assays in synovial tissue) .
Q. How to design a robust dose-response study for this compound in rodent arthritis models?
Advanced Research Question
Model Selection : Use AIA (rheumatoid arthritis) or monosodium iodoacetate (MIA)-induced OA models, ensuring consistent disease induction protocols (e.g., adjuvant type, injection site) .
Dosing Regimen : Test a logarithmic dose range (e.g., 1, 3, 10, 30 mg/kg) administered pre- or post-disease onset.
Endpoints : Quantify joint swelling (caliper measurements), histopathology (cartilage degradation, synovitis), and pain behaviors (weight-bearing asymmetry) .
Statistical Power : Use ≥8 animals/group and ANOVA with post-hoc Tukey tests to account for variability .
Validation : Compare results with EP4 knockout mice or co-administer EP4 agonists (e.g., ONO-AE1-329) to confirm target specificity .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy of this compound?
Advanced Research Question
Discrepancies may arise from:
- Protein Binding : Serum albumin reduces this compound's free fraction, requiring higher in vivo doses .
- Off-Target Effects : Screen for activity at related receptors (e.g., EP2) using CRISPR-edited EP4-KO cells .
- Metabolic Stability : Assess hepatic clearance using microsomal assays and adjust dosing intervals accordingly .
Methodological Approach :
Pharmacodynamic Biomarkers : Measure synovial fluid PGE2 levels or downstream targets (e.g., Tenascin C) to confirm EP4 inhibition .
Combination Studies : Co-administer this compound with COX-2 inhibitors (e.g., MF-tricyclic) to evaluate synergistic effects .
Q. How to validate this compound's target engagement in complex biological systems?
Advanced Research Question
Biochemical Assays : Use proximity ligation assays (PLA) to visualize EP4-MF498 interactions in inflamed tissue sections .
Transcriptomic/Proteomic Profiling : RNA-seq or phosphoproteomics can identify EP4-dependent pathways (e.g., mTORC1, NF-κB) modulated by this compound .
In Vivo Imaging : Employ PET tracers (e.g., ¹⁸F-labeled EP4 ligands) to quantify receptor occupancy in real time .
Critical Consideration : Include EP4-negative controls (e.g., EP4-KO animals) to distinguish on-target vs. off-target effects .
Properties
IUPAC Name |
N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIUERFVJYBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347905 | |
Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915191-42-3 | |
Record name | MF-498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915191423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MF-498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K32LCR80R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.